molecular formula C18H14ClNO3S B299025 methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B299025
M. Wt: 359.8 g/mol
InChI Key: AUSRNKVHPZSTFD-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as THP or Thieno[3,2-c]pyrrole-4,6-dione, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate is believed to exert its effects by binding to specific target proteins and modulating their activity. For example, it has been shown to inhibit the interaction between the transcription factor c-Myc and its binding partner Max, which plays a key role in the development of cancer. methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to modulate the activity of various enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of immune function. It has also been shown to have anti-inflammatory effects, potentially through the inhibition of the NF-κB pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate for lab experiments is its high potency, which allows for the use of low concentrations of the compound. It is also relatively stable and easy to handle. However, methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate can be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate, including the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic methods for the compound, and the exploration of its interactions with specific target proteins. Additionally, the use of methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate as a fluorescent probe for cellular imaging could be further optimized and expanded.

Synthesis Methods

The synthesis of methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 2-thienylmethylamine with ethyl acetoacetate, followed by cyclization and esterification. The resulting product is a yellow crystalline powder with a molecular weight of 396.88 g/mol and a melting point of 180-182°C.

Scientific Research Applications

Methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have a range of potential applications in scientific research, including as an inhibitor of protein-protein interactions, a modulator of enzyme activity, and a fluorescent probe for cellular imaging. It has also been investigated for its potential anti-cancer and anti-inflammatory properties.

properties

Product Name

methyl 1-(4-chlorophenyl)-2-methyl-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Molecular Formula

C18H14ClNO3S

Molecular Weight

359.8 g/mol

IUPAC Name

methyl (5Z)-1-(4-chlorophenyl)-2-methyl-4-oxo-5-(thiophen-2-ylmethylidene)pyrrole-3-carboxylate

InChI

InChI=1S/C18H14ClNO3S/c1-11-16(18(22)23-2)17(21)15(10-14-4-3-9-24-14)20(11)13-7-5-12(19)6-8-13/h3-10H,1-2H3/b15-10-

InChI Key

AUSRNKVHPZSTFD-GDNBJRDFSA-N

Isomeric SMILES

CC1=C(C(=O)/C(=C/C2=CC=CS2)/N1C3=CC=C(C=C3)Cl)C(=O)OC

SMILES

CC1=C(C(=O)C(=CC2=CC=CS2)N1C3=CC=C(C=C3)Cl)C(=O)OC

Canonical SMILES

CC1=C(C(=O)C(=CC2=CC=CS2)N1C3=CC=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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